

MeOSuc-AAPV-pNA: A Technical Guide for Neutrophil Elastase Detection

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Compound of Interest

Compound Name: Meosuc-aapm-pna

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This in-depth technical guide provides a comprehensive overview of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) for the detection of human neutrophil elastase (HNE) activity. This document details the substrate's properties, provides a standardized experimental protocol for its use, presents key quantitative data, and illustrates the relevant biological pathways.

Introduction to MeOSuc-AAPV-pNA

MeOSuc-AAPV-pNA is a highly sensitive and specific synthetic peptide substrate designed for the kinetic measurement of neutrophil elastase activity.[1][2][3][4] Structurally, it consists of a tetrapeptide sequence (Ala-Ala-Pro-Val) that mimics the cleavage site of natural substrates of HNE, coupled to a p-nitroanilide (pNA) chromophore.[3][5] The methoxysuccinyl group at the N-terminus enhances the substrate's affinity for the enzyme.[5]

Upon enzymatic cleavage by neutrophil elastase at the carboxyl side of the valine residue, the colorless substrate releases the yellow-colored p-nitroanilide. The rate of pNA release, which can be continuously monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity.[2][4][6] This substrate is a valuable tool for in vitro assays using purified enzyme, as well as for measuring elastase activity in biological fluids and cell culture supernatants.[2] It is recognized for its high sensitivity and specificity for neutrophil elastase and proteinase 3 (PR3), with no significant hydrolysis by other proteases such as cathepsin G or chymotrypsin.[2][4]

Quantitative Data

The following tables summarize the key physical, chemical, and kinetic parameters of MeOSuc-AAPV-pNA.

Table 1: Physicochemical Properties of MeOSuc-AAPV-pNA

Property	Value	Reference(s)
Alternate Name	N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide	[3]
CAS Number	70967-90-7	[3]
Molecular Formula	C ₂₇ H ₃₈ N ₆ O ₉	[3]
Molecular Weight	590.63 g/mol	[3]
Purity	≥98%	[2][3]
Solubility	Soluble in DMSO (>20 mM) and methanol (1 mg/mL)	[2]
Storage	-20°C	[2]

Table 2: Kinetic Parameters for Human Neutrophil Elastase with MeOSuc-AAPV-pNA

Parameter	Value	Conditions	Reference(s)
Kcat/Km	120,000 M ⁻¹ s ⁻¹	-	[6]
Km	0.152 mM	-	[7]
kcat	3.3 s ⁻¹	-	[7]

Experimental Protocols

This section provides a detailed methodology for a standard human neutrophil elastase activity assay using MeOSuc-AAPV-pNA.

Materials and Reagents

- Human Neutrophil Elastase (HNE), purified
- MeOSuc-AAPV-pNA substrate
- Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5
- Inhibitor (optional, for control experiments): e.g., Sivelestat
- 96-well microplate, clear, flat-bottom
- Microplate reader capable of measuring absorbance at 405-410 nm
- Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions

Preparation of Solutions

- HNE Stock Solution: Reconstitute purified HNE in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration in Assay Buffer.
- Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to create a 10 mM stock solution. Store at -20°C.
- Substrate Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in Assay Buffer. A typical final concentration is 100-200 μ M.
- Inhibitor Stock Solution (Optional): Prepare a stock solution of the desired inhibitor in DMSO.

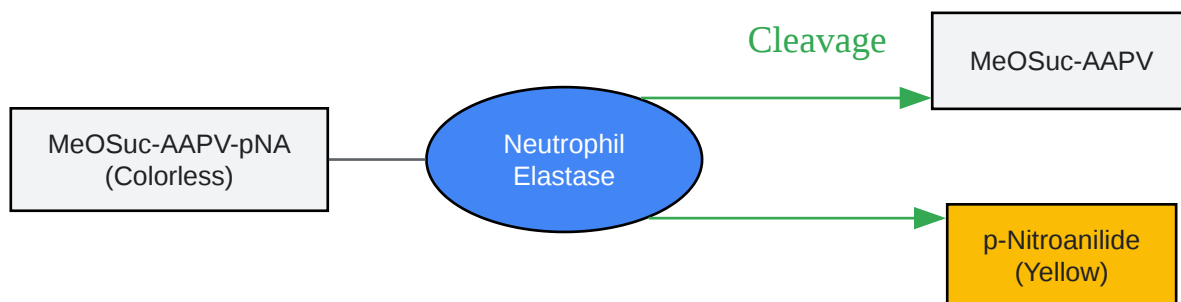
Assay Procedure

- Plate Setup: Add 50 μ L of Assay Buffer to each well of a 96-well microplate.
- Enzyme Addition: Add 25 μ L of the diluted HNE solution to the appropriate wells. For a negative control, add 25 μ L of Assay Buffer instead of the enzyme solution.

- **Inhibitor Addition (Optional):** If testing for inhibition, add 25 μL of the inhibitor solution to the appropriate wells. For control wells, add 25 μL of the vehicle (e.g., Assay Buffer with the same percentage of DMSO as the inhibitor solution).
- **Pre-incubation:** Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact.
- **Initiate Reaction:** Add 100 μL of the substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well will be 200 μL .
- **Kinetic Measurement:** Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes.
- **Data Analysis:** Determine the rate of reaction (V_0) by calculating the slope of the linear portion of the absorbance versus time curve ($\Delta A/\text{min}$). The elastase activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroanilide ($\epsilon \approx 8800 \text{ M}^{-1}\text{cm}^{-1}$ at 410 nm).

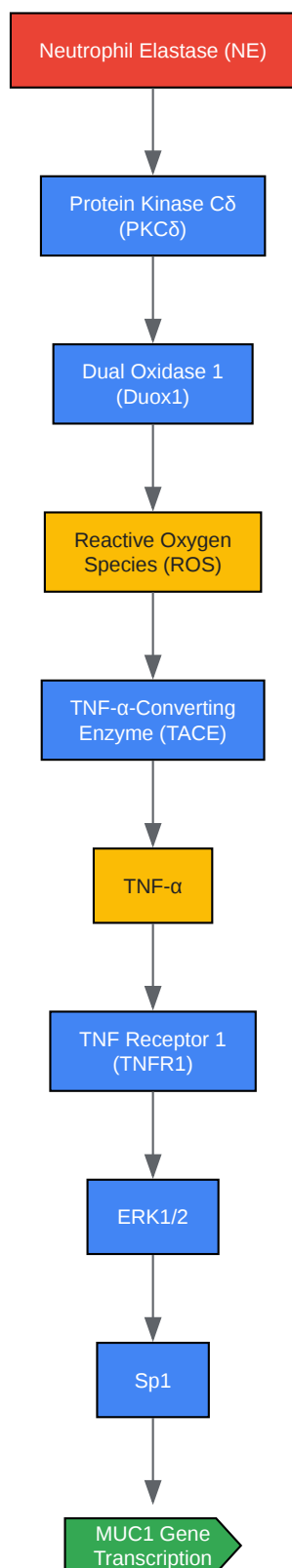
Visualizations

The following diagrams illustrate the enzymatic reaction and a key signaling pathway involving neutrophil elastase.



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Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by neutrophil elastase.



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Caption: Signaling pathway of NE-induced MUC1 transcription.[8][9]

Conclusion

MeOSuc-AAPV-pNA is a robust and reliable tool for the quantitative determination of neutrophil elastase activity. Its high sensitivity and specificity make it suitable for a wide range of research applications, from basic enzymology to the screening of potential inhibitors in drug discovery programs. The standardized protocol provided in this guide, along with the supporting quantitative data and pathway diagrams, offers a solid foundation for researchers to effectively utilize this substrate in their studies of neutrophil elastase and its role in health and disease.

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